Aqueous Solubility: 9-((2-Hydroxyethoxy)methyl)hypoxanthine vs. Acyclovir and 6‑Deoxyacyclovir
The target compound exhibits a predicted aqueous solubility of 1 × 10⁶ mg L⁻¹ (25 °C, estimated from log Kow −3.87), a value approximately 800‑fold greater than the experimentally determined solubility of acyclovir (1.25 mg mL⁻¹ = 1,250 mg L⁻¹ at 25 °C) and 20‑fold greater than that of 6‑deoxyacyclovir (50 mg mL⁻¹ at 25 °C) [1]. This extreme hydrophilicity is a direct consequence of the 2‑unsubstituted hypoxanthine nucleus, which eliminates the intramolecular hydrogen bond present in 2‑aminopurines.
| Evidence Dimension | Aqueous solubility (25 °C) |
|---|---|
| Target Compound Data | 1 × 10⁶ mg L⁻¹ (predicted) |
| Comparator Or Baseline | Acyclovir: 1,250 mg L⁻¹ (experimental); 6‑Deoxyacyclovir: 50,000 mg L⁻¹ (experimental) |
| Quantified Difference | ~800‑fold vs. acyclovir; ~20‑fold vs. 6‑deoxyacyclovir |
| Conditions | Target: EPI Suite WSKOW v1.41 estimation from log Kow −3.87; Comparators: experimental shake‑flask solubility at 25 °C (Patent US 4,649,140). |
Why This Matters
Procurement for aqueous‑based assays or formulations avoids the solubility‑limited dosing that constrains acyclovir, enabling higher‑concentration stock solutions and reducing co‑solvent artifacts.
- [1] Beauchamp, L. M.; Orr, G. F.; de Miranda, P.; Burnette, T.; Krenitsky, T. A. Purine Derivatives. U.S. Patent 4,649,140, March 10, 1987. (Solubility values disclosed in specification.) View Source
